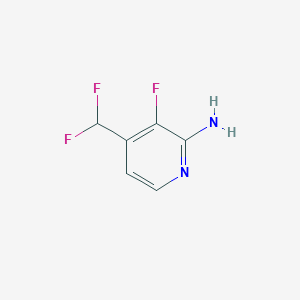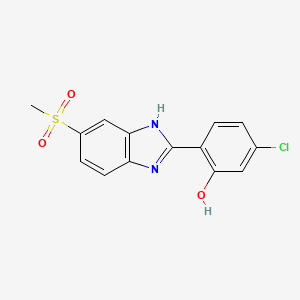
5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the DNA of microorganisms, inhibiting their replication and transcription processes. This leads to the disruption of cellular functions and ultimately the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
- 2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol
- 5-Chloro-2-(1H-benzimidazol-2-yl)phenol
Uniqueness
5-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is unique due to the presence of both the chlorine and methylsulfonyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to other benzimidazole derivatives .
Properties
IUPAC Name |
5-chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-21(19,20)9-3-5-11-12(7-9)17-14(16-11)10-4-2-8(15)6-13(10)18/h2-7,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWVEKZVXGSBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

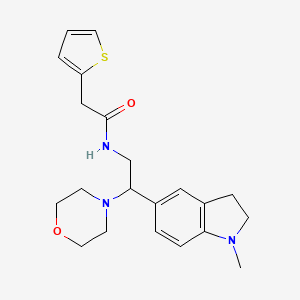

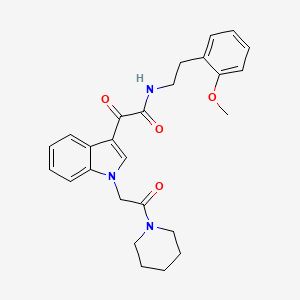
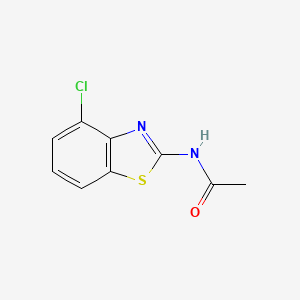
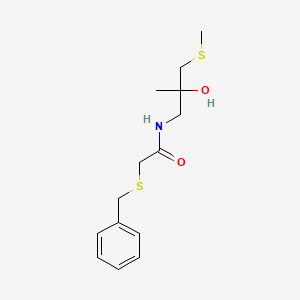
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2644205.png)
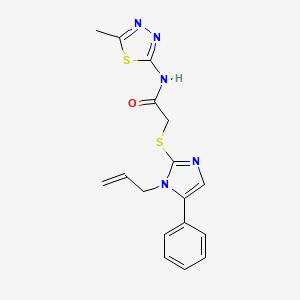

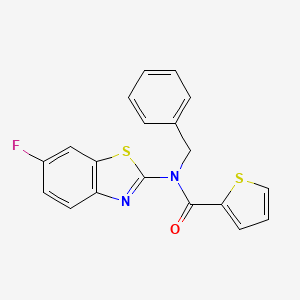
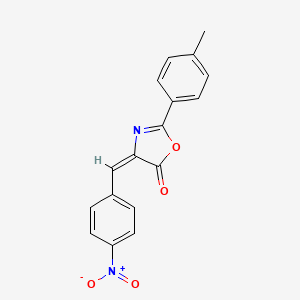

![lithium(1+) ion 2-(2-{[(thiolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2644213.png)
